molecular formula C21H16F3N3O4 B2853425 N-(2-methyl-5-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941989-66-8

N-(2-methyl-5-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2853425
CAS No.: 941989-66-8
M. Wt: 431.371
InChI Key: AVDGLWFYLJHZGG-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of various functional groups, such as the nitro group, trifluoromethyl group, and carboxamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-5-nitroaniline, 3-(trifluoromethyl)benzaldehyde, and ethyl acetoacetate.

    Condensation Reaction: The first step involves the condensation of 2-methyl-5-nitroaniline with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring structure.

    Benzylation: The final step involves the benzylation of the dihydropyridine intermediate with 3-(trifluoromethyl)benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, dihydropyridine derivatives are known for their activity as calcium channel blockers. This compound may be investigated for similar properties, potentially influencing calcium ion transport in cells.

Medicine

In medicine, compounds with similar structures are explored for their antihypertensive and anti-inflammatory properties. Research may focus on its potential therapeutic effects and safety profile.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide likely involves interaction with specific molecular targets such as ion channels or enzymes. The dihydropyridine ring is known to interact with calcium channels, potentially inhibiting calcium influx into cells. This can lead to various physiological effects, including vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.

    Amlodipine: Another dihydropyridine derivative with similar antihypertensive effects.

    Nicardipine: Used for its vasodilatory properties in the treatment of angina and hypertension.

Uniqueness

N-(2-methyl-5-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can enhance its metabolic stability and bioavailability. The nitro group also adds to its reactivity, allowing for further chemical modifications.

This compound’s distinct combination of functional groups and potential biological activities makes it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O4/c1-13-7-8-16(27(30)31)11-18(13)25-19(28)17-6-3-9-26(20(17)29)12-14-4-2-5-15(10-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDGLWFYLJHZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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